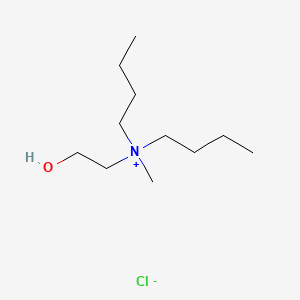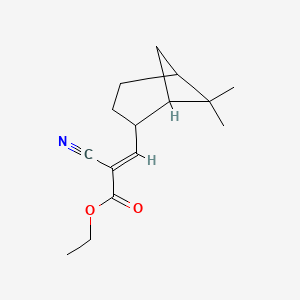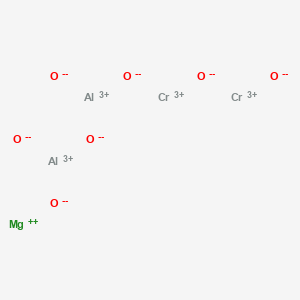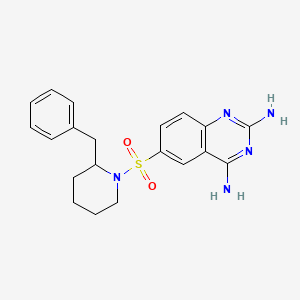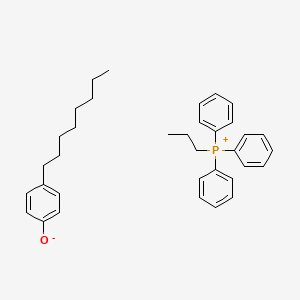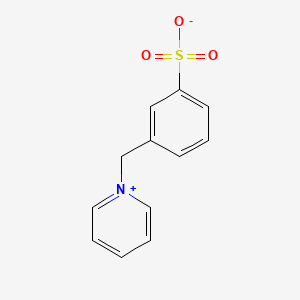
Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridinium ion linked to a sulfophenyl group, forming an inner salt. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt typically involves the reaction of pyridine with a sulfophenylmethyl halide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of sulfide or thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: In chemistry, Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in complex chemical processes.
Biology: In biological research, this compound is often used in studies involving enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It has been studied for its role in drug delivery systems and as a component in diagnostic agents.
Industry: Industrially, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt
- Pyridinium, 1-((2-sulfophenyl)methyl)-, inner salt
- Pyridinium, 1-((3-carboxyphenyl)methyl)-, inner salt
Uniqueness: Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt is unique due to its specific sulfophenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
75508-32-6 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h1-9H,10H2 |
InChI Key |
UTLQEZVYCFQALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


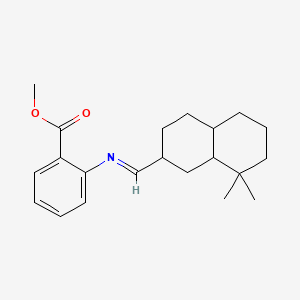





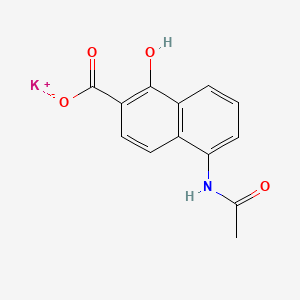
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
